2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
Description
The compound 2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a structurally complex molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core, a thiophen-3-yl substituent at the 6-position, and a 2-fluorobenzenesulfonamide group linked via a methylene bridge at the 3-position. Its design leverages fluorine’s electronegativity for enhanced binding affinity and metabolic stability, while the thiophene group may contribute to π-π stacking interactions in hydrophobic pockets.
Properties
IUPAC Name |
2-fluoro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S2/c17-12-3-1-2-4-14(12)26(23,24)18-9-16-20-19-15-6-5-13(21-22(15)16)11-7-8-25-10-11/h1-8,10,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEBWJLRJHYSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps might include:
Formation of the Triazolopyridazine Core: : This step involves cyclization reactions that form the triazolo[4,3-b]pyridazine scaffold, often starting from hydrazine derivatives and suitable halogenated pyridazines.
Thiophene Addition: : Incorporating the thiophene ring often requires palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Sulfonamide Formation: : This involves the reaction of the benzenesulfonyl chloride with the primary amine on the triazolopyridazine intermediate under basic conditions.
Fluorination: : Introduction of the fluorine atom at the specified position might be achieved using electrophilic fluorination reagents.
Industrial Production Methods
In industrial settings, scaling up the synthesis requires optimization for yield, purity, and cost-effectiveness. Catalytic processes, flow chemistry, and automated synthesizers are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide participates in various reactions:
Substitution Reactions: : Especially nucleophilic aromatic substitution, given the electron-withdrawing effects of the fluorine and sulfonamide groups.
Reduction/Oxidation: : The compound may undergo redox reactions, affecting sulfur and nitrogen heterocycles.
Coupling Reactions: : Such as Suzuki or Heck coupling to modify the thiophene moiety.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Oxidative Products: : Modified sulfoxides or sulfones.
Reductive Products: : Dehalogenated or aminated derivatives.
Substituted Products: : Various N-substituted derivatives.
Scientific Research Applications
2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide has diverse applications:
Biology: : Studying enzyme inhibition, as this compound may interact with specific biological targets due to its heterocyclic structure.
Medicine: : Potential therapeutic applications, especially in designing compounds with antifungal, antibacterial, or anticancer activity.
Industry: : Used in developing specialty chemicals, agrochemicals, or pharmaceuticals.
Mechanism of Action
The compound's effects are driven by its molecular structure:
Molecular Targets: : Likely interacts with proteins, enzymes, or receptors possessing binding sites complementary to its structure.
Pathways Involved: : Could inhibit specific enzymes or signaling pathways, leading to biological effects such as cell growth inhibition or apoptosis induction.
Comparison with Similar Compounds
Core Modifications
- 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: The compound 3-fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide () replaces the methylene-linked sulfonamide with a direct phenyl attachment.
Aromatic Substituents
- Thiophen-3-yl vs. Phenyl/Thiazolo Groups : Replacing the thiophen-3-yl group (in the target compound) with a phenyl ring () or thiazolo[5,4-b]pyridine () alters electronic and steric profiles. Thiophene’s sulfur atom may facilitate metal coordination or improve solubility compared to purely hydrocarbon phenyl groups .
- Trifluoromethyl Benzyl Thioether : The compound 4-methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide () introduces a sulfanyl-linked trifluoromethylbenzyl group. The CF₃ group enhances lipophilicity and metabolic stability, while the benzamide linker may reduce hydrogen-bonding capacity compared to sulfonamides .
Sulfonamide Variations
- Fluorine Position : The target compound’s 2-fluorobenzenesulfonamide contrasts with the 3-fluoro substitution in . Fluorine’s position affects electronic effects (e.g., para vs. meta-directing) and binding interactions with target residues .
- Ethanesulfonamide vs. Benzenesulfonamide : includes N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide , where the shorter ethane chain may reduce steric bulk but limit aromatic stacking compared to benzenesulfonamides .
Pharmacological Implications
- Binding Affinity: Sulfonamides generally act as hydrogen-bond donors/acceptors, critical for enzyme inhibition. The benzamide in may exhibit weaker binding due to reduced polarity .
- Solubility and Bioavailability : Thiophene and thiazolo groups (target compound, ) could improve aqueous solubility versus purely aromatic systems (). Trifluoromethyl groups () enhance membrane permeability but may increase toxicity .
Biological Activity
The compound 2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a complex organic molecule that incorporates multiple functional groups known for their biological activity. This article reviews existing literature and research findings on the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound features:
- A benzenesulfonamide moiety, which is known for its antibacterial properties.
- A triazolo-pyridazine core that has been associated with various pharmacological effects.
- A thiophene ring that can enhance biological activity through electron donation and structural diversity.
Antiviral Properties
Recent studies have highlighted the potential of N-heterocycles, including triazoles and pyridazines, as promising antiviral agents. The compound's structure suggests it may inhibit viral replication pathways. For instance, derivatives with similar structures have shown significant activity against viruses like HIV and DENV (Dengue Virus), with effective concentrations (EC50) reported in the low micromolar range (0.96 to 263.31 μM) depending on structural modifications .
Antibacterial Activity
Compounds containing sulfonamide groups are traditionally known for their antimicrobial properties. The incorporation of the thiophene and triazole components may enhance this activity. Research indicates that sulfonamides can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. The specific compound under review could exhibit similar mechanisms, potentially leading to broad-spectrum antibacterial effects.
Anticancer Potential
The antiproliferative activity of compounds with similar structures has been investigated in various cancer cell lines. For example, compounds derived from benzene sulfonamides have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Study 1: Antiviral Activity Assessment
In a study examining the antiviral efficacy of triazole derivatives, compounds structurally related to this compound were tested against HIV. The results indicated an EC50 value significantly lower than that of standard antiviral agents, suggesting enhanced efficacy due to structural modifications at the C-2 and N-3 positions of the triazole ring .
Study 2: Antibacterial Efficacy
A comparative analysis of various sulfonamide derivatives revealed that those incorporating thiophene rings exhibited increased antibacterial potency against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were markedly lower than those of traditional sulfonamides, indicating a potential for developing new antibiotics based on this scaffold .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
